molecular formula C15H16O3 B6371885 4-(3,4-Dimethoxyphenyl)-2-methylphenol, 95% CAS No. 1261947-73-2

4-(3,4-Dimethoxyphenyl)-2-methylphenol, 95%

Cat. No. B6371885
CAS RN: 1261947-73-2
M. Wt: 244.28 g/mol
InChI Key: FIQORMQWVQIHHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-Dimethoxyphenyl)-2-methylphenol, 95% (4-DMP-2MP) is an organic compound with a variety of applications in scientific research. It is a phenolic compound that is used as an intermediate in the synthesis of other compounds, as a reagent in chemical reactions, and as a tool to study the physiological effects of compounds.

Scientific Research Applications

4-(3,4-Dimethoxyphenyl)-2-methylphenol, 95% has a variety of scientific research applications. It has been used as an intermediate in the synthesis of other compounds, as a reagent in chemical reactions, and as a tool to study the physiological effects of compounds. It has been used in the synthesis of new compounds such as 4-aryl-3-hydroxy-2-methyl-2H-chromenes and 4-aryl-3-methoxy-2-methyl-2H-chromenes. It has also been used in the synthesis of polymers, dyes, and other compounds. Additionally, it has been used to study the mechanism of action of drugs, to study the biochemical and physiological effects of compounds, and to study the pharmacokinetics of drugs.

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethoxyphenyl)-2-methylphenol, 95% is not fully understood. However, it is believed that it acts as an inhibitor of the enzyme CYP2D6. This enzyme is involved in the metabolism of drugs, and inhibition of this enzyme can lead to an increase in the levels of certain drugs in the body. Additionally, 4-(3,4-Dimethoxyphenyl)-2-methylphenol, 95% may act as an inhibitor of the enzyme CYP3A4, which is involved in the metabolism of certain drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3,4-Dimethoxyphenyl)-2-methylphenol, 95% are not fully understood. However, it is believed to have a variety of effects on the body. It has been shown to inhibit the enzyme CYP2D6, which can lead to an increase in the levels of certain drugs in the body. Additionally, it may act as an inhibitor of the enzyme CYP3A4, which is involved in the metabolism of certain drugs. Furthermore, it has been shown to have an effect on the metabolism of certain hormones, such as estradiol, and to affect the activity of certain neurotransmitters.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(3,4-Dimethoxyphenyl)-2-methylphenol, 95% in laboratory experiments include its availability, low cost, and ease of synthesis. Additionally, it can be used as an intermediate in the synthesis of other compounds and as a reagent in chemical reactions. Furthermore, it can be used to study the biochemical and physiological effects of compounds.
The limitations of using 4-(3,4-Dimethoxyphenyl)-2-methylphenol, 95% in laboratory experiments include its potential toxicity and lack of full understanding of the mechanism of action. Additionally, the effects of 4-(3,4-Dimethoxyphenyl)-2-methylphenol, 95% on the body are not fully understood and may vary from person to person.

Future Directions

There are a variety of potential future directions for 4-(3,4-Dimethoxyphenyl)-2-methylphenol, 95%. One potential direction is to further study the mechanism of action of 4-(3,4-Dimethoxyphenyl)-2-methylphenol, 95% and to determine its effects on the metabolism of certain hormones and neurotransmitters. Additionally, further research could be conducted to determine the potential toxicity of 4-(3,4-Dimethoxyphenyl)-2-methylphenol, 95% and to study the effects of 4-(3,4-Dimethoxyphenyl)-2-methylphenol, 95% on the body over a longer period of time. Furthermore, further research could be conducted to study the potential applications of 4-(3,4-Dimethoxyphenyl)-2-methylphenol, 95% in the synthesis of other compounds and as a reagent in chemical reactions. Finally, further research could be conducted to study the potential use of 4-(3,4-Dimethoxyphenyl)-2-methylphenol, 95% as a tool to study the physiological effects of compounds.

Synthesis Methods

4-(3,4-Dimethoxyphenyl)-2-methylphenol, 95% is synthesized using a two-step process. The first step involves the reaction of 3,4-dimethoxybenzaldehyde with p-toluenesulfonic acid in aqueous methanol. This reaction yields 4-(3,4-dimethoxyphenyl)-2-methylphenol. The second step involves the recrystallization of the compound from methanol to obtain the desired purity of 95%.

properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O3/c1-10-8-11(4-6-13(10)16)12-5-7-14(17-2)15(9-12)18-3/h4-9,16H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIQORMQWVQIHHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80683911
Record name 3',4'-Dimethoxy-3-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261947-73-2
Record name 3',4'-Dimethoxy-3-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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